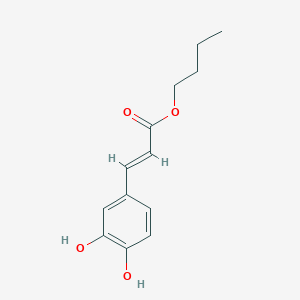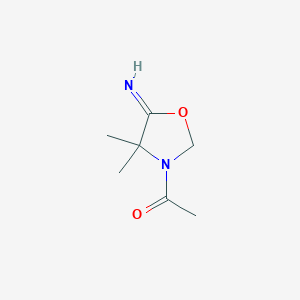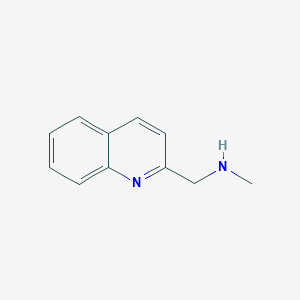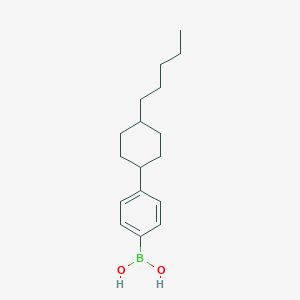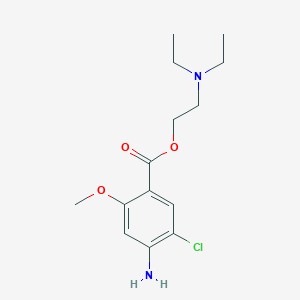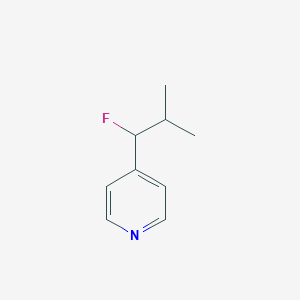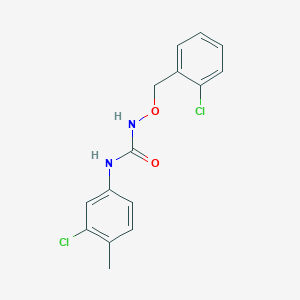
1-(2-Chlorobenzyloxy)-3-(3-chloro-4-methylphenyl)urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2-Chlorobenzyloxy)-3-(3-chloro-4-methylphenyl)urea is an organic compound that belongs to the class of urea derivatives It is characterized by the presence of chlorinated benzene rings and a urea moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Chlorobenzyloxy)-3-(3-chloro-4-methylphenyl)urea typically involves the reaction of 2-chlorobenzyl alcohol with 3-chloro-4-methylaniline in the presence of a suitable coupling agent, such as carbonyldiimidazole or triphosgene. The reaction is carried out in an organic solvent, such as dichloromethane or tetrahydrofuran, under controlled temperature conditions. The resulting intermediate is then treated with an isocyanate derivative to form the final urea compound.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, can optimize the production process.
Analyse Chemischer Reaktionen
Types of Reactions: 1-(2-Chlorobenzyloxy)-3-(3-chloro-4-methylphenyl)urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of the urea moiety or the chlorinated benzene rings.
Substitution: The chlorinated benzene rings can undergo nucleophilic substitution reactions with nucleophiles, such as amines or thiols, leading to the formation of substituted derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines in the presence of a base, such as sodium hydroxide.
Major Products Formed:
Oxidation: Oxidized derivatives of the benzene rings or urea moiety.
Reduction: Reduced forms of the benzene rings or urea moiety.
Substitution: Substituted derivatives with various functional groups replacing the chlorine atoms.
Wissenschaftliche Forschungsanwendungen
1-(2-Chlorobenzyloxy)-3-(3-chloro-4-methylphenyl)urea has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Wirkmechanismus
The mechanism of action of 1-(2-Chlorobenzyloxy)-3-(3-chloro-4-methylphenyl)urea involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, leading to the inhibition or activation of specific biochemical pathways. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to its potential anticancer effects.
Vergleich Mit ähnlichen Verbindungen
1-(2-Chlorobenzyloxy)-3-(3-chloro-4-methylphenyl)urea can be compared with other similar compounds, such as:
1-(2-Chlorobenzyloxy)-3-(4-chlorophenyl)urea: This compound has a similar structure but lacks the methyl group on the benzene ring.
1-(2-Chlorobenzyloxy)-3-(3-chlorophenyl)urea: This compound is similar but does not have the methyl group on the benzene ring.
1-(2-Chlorobenzyloxy)-3-(3-chloro-4-methoxyphenyl)urea: This compound has a methoxy group instead of a methyl group on the benzene ring.
The uniqueness of this compound lies in its specific substitution pattern, which may confer distinct chemical and biological properties compared to its analogs.
Eigenschaften
IUPAC Name |
1-(3-chloro-4-methylphenyl)-3-[(2-chlorophenyl)methoxy]urea |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14Cl2N2O2/c1-10-6-7-12(8-14(10)17)18-15(20)19-21-9-11-4-2-3-5-13(11)16/h2-8H,9H2,1H3,(H2,18,19,20) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GBTWMAYKPDBMFD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)NOCC2=CC=CC=C2Cl)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14Cl2N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40375704 |
Source


|
| Record name | N-(3-Chloro-4-methylphenyl)-N'-[(2-chlorophenyl)methoxy]urea | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40375704 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
325.2 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
139444-36-3 |
Source


|
| Record name | N-(3-Chloro-4-methylphenyl)-N'-[(2-chlorophenyl)methoxy]urea | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40375704 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![Acetic acid, 2-[[3-(4-chlorophenyl)-3-oxo-1-phenylpropyl]thio]-](/img/structure/B144846.png)
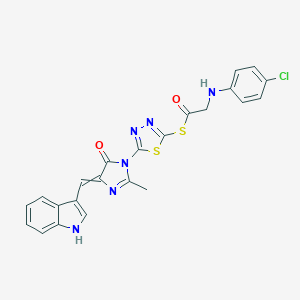
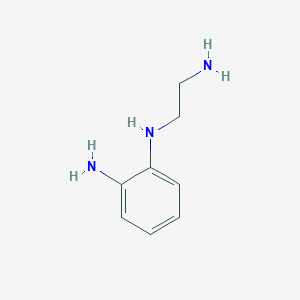
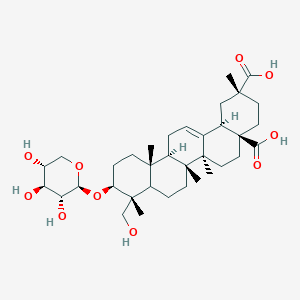
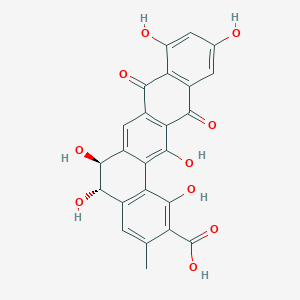
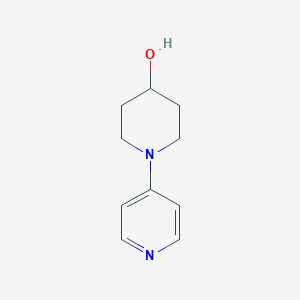
![2-[(2-Aminophenyl)carbamothioylamino]-4-methylpentanoic acid](/img/structure/B144854.png)
